3-(Acetyloxy)-4-nitrophenylboronic acid
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Overview
Description
The compound “3-(Acetyloxy)-4-nitrophenylboronic acid” likely contains an acetyloxy group and a nitrophenylboronic acid group. The acetyloxy group (AcO or OAc) is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group .
Chemical Reactions Analysis
Boronic acids, including phenylboronic acids, are known to participate in several types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a method for forming carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, density, solubility, and reactivity . Without specific information on “this compound”, I can’t provide details on these properties.
Scientific Research Applications
1. Advanced Oxidation Processes
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) highlights the interest in understanding how various compounds are broken down and the by-products formed during these processes. This study could be relevant for understanding the environmental fate and degradation pathways of similar compounds (Qutob et al., 2022).
2. Pharmacological Properties of Hybrid Compounds
The synthesis and research of pharmacological properties of polyfunctional "hybrid" compounds, including those with nitroxyl radicals, suggest an area of study where 3-(Acetyloxy)-4-nitrophenylboronic acid could potentially be applied. This research aims at modifying biological activity through chemical modification, which could be relevant for the development of new pharmacological agents (Grigor’ev et al., 2014).
3. Phosphonic Acid Applications
A review on phosphonic acid applications provides insights into the broad utility of compounds with phosphorus atoms for drug design, bone targeting, and surface functionalization. This paper outlines various synthesis methods and applications, hinting at the chemical versatility of compounds similar to this compound in research (Sevrain et al., 2017).
4. Analytical Methods for Antioxidant Activity
The critical presentation of tests used to determine antioxidant activity can be related to researching the chemical properties and potential applications of this compound, especially in contexts where its antioxidative properties could be of interest (Munteanu & Apetrei, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
3-(Acetyloxy)-4-nitrophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from boron to palladium . The palladium acts as a catalyst, facilitating the bond formation between the carbon atoms .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway in which this compound plays a crucial role . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects of this pathway include the formation of new carbon–carbon bonds, leading to the creation of complex organic molecules .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction is also performed in a suitable solvent, and the yield can be affected by the temperature and the pH of the reaction mixture . The stability of the compound can also be influenced by storage conditions, such as temperature and humidity.
Properties
IUPAC Name |
(3-acetyloxy-4-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISZGJPVMSOQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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